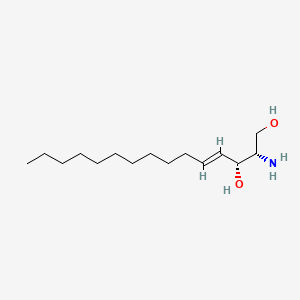
2S-Amino-4E-pentadecene-1,3R-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2S-Amino-4E-pentadecene-1,3R-diol” is an organic compound with the empirical formula C15H31NO2 . It is also known by other names such as 15-Carbon-sphingosine, trans-D-erythro-2-Amino-4-pentadecene-1,3-diol, D-erythro-Sphingosine (d15:1), and D-erythro-Sphingosine C-15 .
Molecular Structure Analysis
The molecular structure of “2S-Amino-4E-pentadecene-1,3R-diol” is represented by the SMILES stringCCCCCCCCCCC\C=C\C@@HC@@HCO . This indicates that the molecule contains a long carbon chain with a double bond, an amino group, and two hydroxyl groups. Physical And Chemical Properties Analysis
“2S-Amino-4E-pentadecene-1,3R-diol” is a solid substance with a molecular weight of 257.41 . It is stored at a temperature of -20°C .Scientific Research Applications
Cold Tolerance in Citrus
Sphingosine and chlorogenic acid substantially accumulated only in Ichang papeda, a cold-hardy citrus species . Greater accumulation of a spectrum of metabolites, particularly sphingosine and chlorogenic acid, promotes cold tolerance in cold-tolerant citrus species .
Inflammation and Fibrosis in the Kidney
Sphingosine 1-phosphate (S1P), a product of sphingolipid catabolism, is a pleiotropic mediator involved in many cellular functions, and drugs targeting S1P signaling have previously been studied particularly for autoimmune diseases . Local S1P signaling in perivascular cells in the kidney enhances inflammation and fibrosis .
Internal Standard in Chromatographic or Spectrometric Methods
Sphingosine (d15:1) is intended to be used as an internal standard in the analysis of sphingoid compounds by chromatographic or spectrometric methods .
Mechanism of Action
Target of Action
Sphingosine (d15:1) primarily targets the Sphingosine-1-phosphate receptors (S1PRs) . These receptors are expressed on the cell surface of many cells throughout the body, including the central nervous system (CNS) . Sphingosine also interacts with the Genome polyprotein in various organisms and the Glycolipid transfer protein in humans .
Mode of Action
Sphingosine (d15:1) is converted into sphingosine-1-phosphate (S1P) by the action of sphingosine kinases . S1P is a bioactive sphingolipid that regulates cellular functions such as proliferation and survival, migration, and adhesion by activating specific high-affinity G-protein-coupled receptors or by acting intracellularly .
Biochemical Pathways
Sphingosine is synthesized de novo starting with the condensation of the amino acid L-serine and palmitoyl-CoA, ending with the hydrolysis of ceramides . Two enzymes, sphingosine kinase 1 (SphK1) and SphK2, catalyze the ATP-dependent phosphorylation of the primary alcohol of sphingosine to form S1P . This S1P pathway has been targeted by the pharmaceutical industry, resulting in FDA-approved therapeutics for autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis (UC) .
Pharmacokinetics
It is known that sphingosine has high metabolic stability . In vivo studies with rats show that peak plasma levels of the compound are proportional to the oral dose, and the parent compound is eliminated with a half-life of approximately 8 hours .
Result of Action
The action of sphingosine (d15:1) and its derivative S1P has multiple effects at the molecular and cellular level. It regulates cell proliferation and survival, migration, cytoskeletal architecture, cell-to-cell contacts and adhesion, and calcium homeostasis . In the context of disease, sphingosine kinase inhibitors have shown therapeutic benefit in models of cancer, arthritis, inflammatory bowel diseases, and atherosclerosis .
Action Environment
The action of sphingosine (d15:1) can be influenced by environmental factors such as diet. Dietary lipids, particularly palmitate, are substrates for the biosynthesis of bioactive sphingolipids . Disturbed serum sphingolipid profiles have been observed in both type 1 and type 2 diabetes patients, suggesting that environmental factors may participate in this process .
properties
IUPAC Name |
(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQIYZIHZCLRSR-AMXOMPAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2S-Amino-4E-pentadecene-1,3R-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





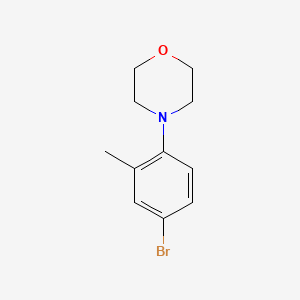


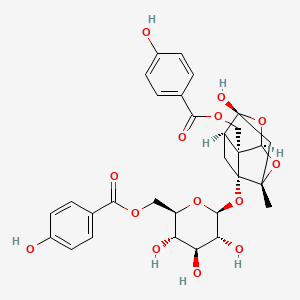
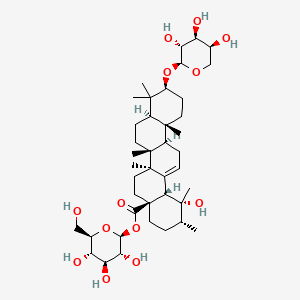
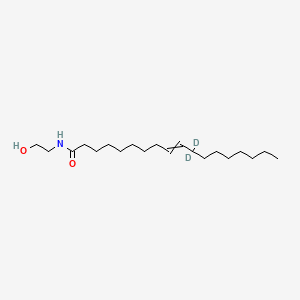
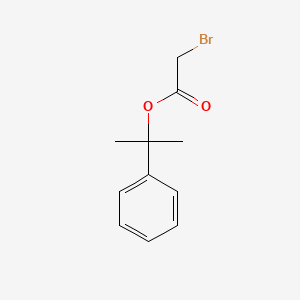
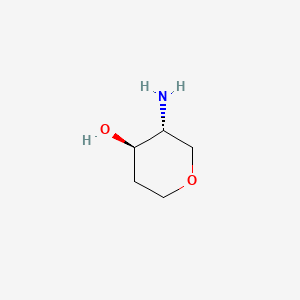
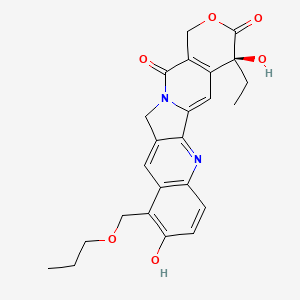
![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)